molecular formula C20H16N2O4 B278271 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

カタログ番号 B278271
分子量: 348.4 g/mol
InChIキー: PXALAALVKOTODP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as MBX-2982, is a potent and selective GPR119 agonist that has shown promising results in the treatment of type 2 diabetes. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents.

作用機序

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as a potent and selective agonist of GPR119, which leads to the activation of downstream signaling pathways that promote insulin secretion and glucose uptake. It has been shown to increase the release of GLP-1 and other incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to enhance glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to reduce fasting glucose levels and improve glycemic control in clinical trials. In addition to its effects on glucose homeostasis, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have beneficial effects on lipid metabolism and body weight.

実験室実験の利点と制限

One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its selectivity for GPR119, which reduces the risk of off-target effects. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide and related compounds. One area of focus is the optimization of the pharmacokinetic properties of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide to improve its efficacy and reduce the need for frequent dosing. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide on glucose homeostasis and lipid metabolism. Finally, there is a potential for the development of combination therapies that target multiple pathways involved in the pathogenesis of type 2 diabetes.
In conclusion, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is a promising compound that has shown potential for the development of novel therapeutic agents for the treatment of type 2 diabetes. Its unique chemical structure and selectivity for GPR119 make it a potential candidate for further optimization and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

合成法

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 5-bromo-2-methoxybenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by the addition of a furfuryl amine derivative to yield the final product.

科学的研究の応用

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glucose homeostasis.

特性

製品名

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

分子式

C20H16N2O4

分子量

348.4 g/mol

IUPAC名

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-25-18)20-22-16-11-14(24-2)7-8-17(16)26-20/h3-11H,1-2H3,(H,21,23)

InChIキー

PXALAALVKOTODP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

正規SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。